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Cat. No.: B15613623 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
These application notes provide a comprehensive guide for utilizing the multi-kinase inhibitor

CCT241161 with the human malignant melanoma cell line WM266.4. CCT241161 is a potent

inhibitor of RAF and SRC family kinases, making it a valuable tool for investigating melanoma

signaling pathways and developing novel therapeutic strategies. The WM266.4 cell line, which

harbors a BRAF V600D mutation and loss of PTEN, serves as a relevant preclinical model for

BRAF-mutant melanoma.[1][2][3][4]

CCT241161 distinguishes itself as a "paradox-breaker" pan-RAF inhibitor. Unlike first-

generation BRAF inhibitors that can paradoxically activate the MAPK pathway in certain

contexts, CCT241161 effectively inhibits MEK and ERK signaling in both BRAF and NRAS

mutant melanoma cells.[1][5] Its dual action against both RAF and SRC family kinases allows it

to counteract resistance mechanisms that often arise in response to BRAF-targeted therapies.

[1][6][7]

Cell Line Characteristics: WM266.4
The WM266.4 cell line was derived from a skin metastasis of a 58-year-old female patient with

malignant melanoma.[3] It is an adherent cell line with an epithelial-like morphology.[3]

Genetically, it is characterized by a hypertriploid karyotype, a V600D mutation in the BRAF

gene, and hemizygous deletion of the PTEN tumor suppressor gene.[2][4] The cell line is wild-
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type for NRAS, c-KIT, and CDK4.[4] This genetic profile makes it highly dependent on the

MAPK signaling pathway for proliferation and survival.

Data Presentation
Table 1: Kinase Inhibition Profile of CCT241161

Kinase Target IC50 (nM)

B-RAF 252

B-RAF V600E 15

c-RAF 6

SRC 15

LCK 3

Data sourced from Girotti et al., 2015 and

publicly available data.[8]

Table 2: Cellular Activity of CCT241161 in BRAF-Mutant
Melanoma
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Cell Line
BRAF
Status

Assay Type Endpoint
Effective
Concentrati
on Range

Reference
Compound
(for
context)

WM266.4 V600D
Cell Growth /

Viability
GI50

0.1 - 5 µM

(estimated)

Dabrafenib

(~0.5-5 µM)

[9]

WM266.4 V600D Western Blot
p-ERK

Inhibition
0.1 - 10 µM

CCT241161

inhibits p-

ERK[8]

A375 V600E
Cell Growth /

Viability
IC50 < 1 µM

PLX4032 (< 1

µM)[10]

GI50 (Growth

Inhibition 50)

and IC50

(Inhibitory

Concentratio

n 50) values

represent the

concentration

of a drug that

is required for

50%

inhibition in

vitro. The

effective

concentration

for WM266.4

is an estimate

based on

data from

similar

compounds

and cell lines.
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Signaling Pathways and Experimental Workflows
CCT241161 Mechanism of Action
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Caption: CCT241161 inhibits the MAPK and SRC signaling pathways.
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Experimental Workflow: Evaluating CCT241161 Efficacy
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Caption: Workflow for assessing CCT241161 effects on WM266.4 cells.

Experimental Protocols
WM266.4 Cell Culture and Maintenance
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This protocol outlines the standard procedure for culturing and subculturing the WM266.4

adherent cell line.

Materials:

WM266.4 cell line

Complete growth medium: High Glucose RPMI-1640 or DMEM[3] supplemented with 10%

Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

0.25% Trypsin-EDTA solution

T-75 cell culture flasks

Humidified incubator at 37°C with 5% CO2

Protocol:

Culture Maintenance: Grow cells in T-75 flasks with 10-12 mL of complete growth medium.

Monitor cell confluency daily using an inverted microscope.

Subculturing (Passaging): Subculture the cells when they reach 80-90% confluency. a.

Aspirate the spent medium from the flask. b. Wash the cell monolayer once with 5-10 mL of

sterile PBS to remove any residual serum. c. Aspirate the PBS. d. Add 2-3 mL of 0.25%

Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered. e. Incubate at 37°C

for 3-5 minutes, or until cells detach. Observe detachment under the microscope. f.

Neutralize the trypsin by adding 6-8 mL of complete growth medium to the flask. g. Gently

pipette the cell suspension up and down to create a single-cell suspension. h. Transfer the

cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. i. Aspirate

the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete

growth medium. j. Determine the appropriate split ratio (e.g., 1:3 to 1:6) and add the

corresponding volume of the cell suspension to new, pre-labeled T-75 flasks containing fresh

medium. k. Return the flasks to the incubator.

Cell Viability (MTT) Assay
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This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation,

and cytotoxicity.

Materials:

WM266.4 cells

Complete growth medium

CCT241161 stock solution (e.g., in DMSO)

96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in

PBS)

DMSO (Dimethyl sulfoxide) or isopropanol

Microplate reader

Protocol:

Cell Seeding: Seed WM266.4 cells in a 96-well plate at a density of 3,000-5,000 cells per

well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of CCT241161 in complete growth medium. A

suggested concentration range is 0.01 µM to 100 µM.

Remove the medium from the wells and add 100 µL of the CCT241161 dilutions to the

respective wells. Include vehicle control (DMSO) and untreated control wells.

Incubate the plate for 72 hours at 37°C.

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours

at 37°C, protected from light.

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of

DMSO or isopropanol to each well to dissolve the formazan crystals.[5] Mix gently by
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pipetting or shaking.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

viability against the log of CCT241161 concentration to determine the GI50/IC50 value.

Western Blotting for p-ERK Inhibition
This protocol is for detecting the phosphorylation status of ERK, a key downstream effector in

the MAPK pathway, following CCT241161 treatment.

Materials:

WM266.4 cells cultured in 6-well plates

CCT241161 stock solution

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2

Secondary antibody: HRP-conjugated anti-rabbit IgG

ECL (Enhanced Chemiluminescence) substrate

Chemiluminescence imaging system

Protocol:
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Cell Treatment: Seed WM266.4 cells in 6-well plates and grow to 70-80% confluency. Treat

cells with various concentrations of CCT241161 (e.g., 0.1, 1, 10 µM) for a specified time

(e.g., 2, 6, or 24 hours). Include a vehicle control.

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to

each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

Protein Quantification: Transfer the supernatant to a new tube and determine the protein

concentration using a BCA assay.

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the

gel and then transfer the proteins to a PVDF membrane.[11]

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.

b. Incubate the membrane with the primary antibody for phospho-ERK (diluted in blocking

buffer) overnight at 4°C.[11] c. Wash the membrane three times with TBST. d. Incubate with

the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash three

times with TBST.

Signal Detection: Apply ECL substrate and capture the signal using an imaging system.

Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-

probed with an antibody for total ERK. Quantify band intensities using software like ImageJ.

[11]

Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution via

flow cytometry.

Materials:

WM266.4 cells cultured in 6-well plates

CCT241161 stock solution
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PBS

Cold 70% Ethanol

PI/RNase A staining solution

Flow cytometer

Protocol:

Cell Treatment and Harvesting: Seed WM266.4 cells and treat with CCT241161 (e.g., 1 µM

and 5 µM) for 24 or 48 hours.

Harvest both adherent and floating cells. Transfer the cell suspension to a centrifuge tube.

Wash the cells once with PBS, centrifuging at 200 x g for 5 minutes.

Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of

ice-cold 70% ethanol dropwise to fix the cells.

Incubate at -20°C for at least 2 hours (or overnight).

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol.

Wash the cell pellet once with PBS.

Resuspend the cells in 0.5 mL of PI/RNase A staining solution.

Incubate for 30 minutes at room temperature in the dark.

Data Acquisition: Analyze the samples on a flow cytometer. Use appropriate software (e.g.,

ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells

in the G0/G1, S, and G2/M phases of the cell cycle.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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